Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate
Description
Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate (CAS: N/A; InChIKey: KRAMMRJISMDSHL-UHFFFAOYSA-N) is a brominated cyclopentane derivative featuring a hydroxyl group at the 4-position and an ester moiety at the 1-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research. Its structure combines electrophilic (bromo) and hydrogen-bonding (hydroxy) functionalities, making it a versatile precursor for further functionalization. Synthetically, it is prepared via esterification and halogenation steps, often involving aqueous workup (e.g., NaHCO₃ and brine) to isolate the product . Commercial availability is confirmed through supplier listings, with applications in drug discovery and supramolecular chemistry .
Properties
Molecular Formula |
C8H13BrO3 |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13BrO3/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7,10H,2-4H2,1H3 |
InChI Key |
OBNDNQQYBNHDSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C(C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate typically involves the bromination of a cyclopentane derivative followed by esterification. One common method includes the bromination of cyclopentanone to form 3-bromo-4-hydroxycyclopentanone, which is then esterified with ethanol in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and esterification processes helps in maintaining high efficiency and safety standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-azido-4-hydroxycyclopentane-1-carboxylate or 3-thiocyanato-4-hydroxycyclopentane-1-carboxylate.
Oxidation: Formation of 3-bromo-4-oxocyclopentane-1-carboxylate.
Reduction: Formation of ethyl 3-bromo-4-hydroxycyclopentane-1-methanol.
Scientific Research Applications
Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is used in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Biology: As a probe to study enzyme mechanisms and metabolic pathways.
Industry: In the production of specialty chemicals and intermediates for agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on atomic composition.
Reactivity and Stability
- Bromine vs. Chlorine/ Hydrogen : The bromine substituent in this compound enhances electrophilicity compared to chlorine or hydrogen analogs, facilitating nucleophilic substitution (e.g., Suzuki coupling or amination). However, bromine’s larger atomic radius may reduce steric accessibility compared to chlorine .
- Hydroxyl Group: The 4-hydroxy group enables hydrogen bonding, improving solubility in polar solvents. This contrasts with non-hydroxylated analogs, which exhibit higher hydrophobicity.
- Ester Stability : The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, a trait shared across all listed analogs.
Physicochemical Properties
- Steric Effects : The bulky bromine atom may hinder ring conformations, affecting reactivity at adjacent positions.
Research Findings and Limitations
- Catalytic Applications : Brominated cyclopentanes are employed in cross-coupling reactions, as seen in palladium-catalyzed systems.
- Thermal Stability : Esters with electron-withdrawing groups (e.g., Br, Cl) exhibit lower thermal stability than alkyl-substituted variants.
Biological Activity
Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a bromine atom, a hydroxyl group, and an ethyl ester, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on brominated compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections. The presence of the bromine atom is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes.
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity and function.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of brominated cyclopentane derivatives. This compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
Study 2: Enzyme Inhibition
Another research article focused on the enzyme inhibition properties of this compound. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 30 µM, suggesting potential applications in treating neurodegenerative diseases where AChE activity is detrimental.
Comparative Analysis with Related Compounds
| Compound Name | Structure Feature | Antimicrobial Activity | AChE Inhibition IC50 |
|---|---|---|---|
| This compound | Bromine and Hydroxyl | Yes | 30 µM |
| Ethyl 4-hydroxycyclopentane-1-carboxylate | Hydroxyl only | Moderate | Not tested |
| Mthis compound | Methyl instead of Ethyl | Yes | Not tested |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
